molecular formula C9H19N3O2Si2 B11824312 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine

Katalognummer: B11824312
Molekulargewicht: 257.44 g/mol
InChI-Schlüssel: JDYHJVXTXXLEIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine is a chemical compound with the molecular formula C9H21N3O2Si2. It is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms of a 1,3,5-triazine ring. This compound is often used in organic synthesis due to its unique reactivity and stability.

Vorbereitungsmethoden

The synthesis of 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-1,3,5-triazine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form 2,4-dihydroxy-1,3,5-triazine.

    Oxidation and Reduction: While less common, the triazine ring can undergo oxidation or reduction under specific conditions.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl and amino groups in organic synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine involves the reactivity of the trimethylsilyl groups and the triazine ring. The trimethylsilyl groups can be easily removed under acidic or basic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The triazine ring itself can act as a scaffold for the attachment of various functional groups, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine include:

    2,4-Bis[(trimethylsilyl)oxy]benzaldehyde: Another compound with trimethylsilyl groups, used in organic synthesis.

    2,4-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester: Used as a protecting group in organic synthesis.

    2,4-Dihydroxybenzoic acid, bis(trimethylsilyl) ether, trimethylsilyl ester: Similar in structure and used for similar purposes.

The uniqueness of this compound lies in its triazine ring, which provides additional reactivity and versatility compared to other compounds with trimethylsilyl groups.

Eigenschaften

Molekularformel

C9H19N3O2Si2

Molekulargewicht

257.44 g/mol

IUPAC-Name

trimethyl-[(4-trimethylsilyloxy-1,3,5-triazin-2-yl)oxy]silane

InChI

InChI=1S/C9H19N3O2Si2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3

InChI-Schlüssel

JDYHJVXTXXLEIW-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC1=NC(=NC=N1)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.